2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate
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Overview
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxoethyl formate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]-2-oxoacetic acid with formic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The oxoethyl formate group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]-2-oxoacetic acid
- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-acetoxybenzoate
- (2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid
Uniqueness
2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzyloxy and oxoethyl formate groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
562815-04-7 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] formate |
InChI |
InChI=1S/C16H14O4/c17-12-19-11-16(18)14-6-8-15(9-7-14)20-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
InChI Key |
CCEPYHZXMXMBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC=O |
Origin of Product |
United States |
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